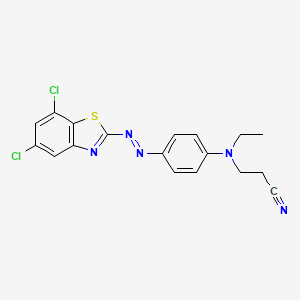
3-((4-((6,7-Dichlorobenzothiazol-2-yl)azo)phenyl)ethylamino)propiononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-[(5,7-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-ethylanilino]propanenitrile is a synthetic organic compound known for its vibrant red color and is commonly referred to as Disperse Red 153. It belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings. This compound is widely used in the textile industry for dyeing synthetic fibers such as polyester and acetate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[(5,7-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-ethylanilino]propanenitrile typically involves the following steps:
Diazotization: The process begins with the diazotization of 5,7-dichloro-1,3-benzothiazole-2-amine. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-ethylaniline in the presence of a base such as sodium acetate to form the azo compound.
Nitrile Introduction:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-[4-[(5,7-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-ethylanilino]propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the cleavage of the azo bond and formation of corresponding nitro compounds.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite or zinc dust in acidic conditions, resulting in the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium dithionite in aqueous solution.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration.
Major Products Formed
Oxidation: Nitro derivatives of the aromatic rings.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
3-[4-[(5,7-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-ethylanilino]propanenitrile has several scientific research applications:
Chemistry: Used as a model compound in studies of azo dye synthesis and degradation.
Biology: Investigated for its potential as a biological stain due to its vibrant color.
Medicine: Explored for its antimicrobial properties, particularly against bacterial strains resistant to conventional antibiotics.
Industry: Widely used in the textile industry for dyeing synthetic fibers, providing excellent color fastness and resistance to washing
Mechanism of Action
The mechanism of action of 3-[4-[(5,7-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-ethylanilino]propanenitrile involves its interaction with cellular components. The compound’s azo group can undergo reduction within biological systems, leading to the formation of reactive intermediates that can interact with cellular macromolecules such as DNA, proteins, and lipids. This interaction can result in antimicrobial effects by disrupting essential cellular processes .
Comparison with Similar Compounds
Similar Compounds
Disperse Red 1: Another azo dye with similar applications in the textile industry.
Disperse Orange 3: Known for its use in dyeing synthetic fibers and its vibrant orange color.
Disperse Yellow 7: Used in the textile industry for dyeing polyester and other synthetic fibers.
Uniqueness
3-[4-[(5,7-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-ethylanilino]propanenitrile is unique due to its specific chemical structure, which imparts excellent color fastness and resistance to washing. The presence of the benzothiazole ring enhances its stability and antimicrobial properties, making it a valuable compound in both industrial and research applications .
Properties
CAS No. |
25150-28-1 |
|---|---|
Molecular Formula |
C18H15Cl2N5S |
Molecular Weight |
404.3 g/mol |
IUPAC Name |
3-[4-[(5,7-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-ethylanilino]propanenitrile |
InChI |
InChI=1S/C18H15Cl2N5S/c1-2-25(9-3-8-21)14-6-4-13(5-7-14)23-24-18-22-16-11-12(19)10-15(20)17(16)26-18/h4-7,10-11H,2-3,9H2,1H3 |
InChI Key |
IUDDBYNVUAFFAK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCC#N)C1=CC=C(C=C1)N=NC2=NC3=C(S2)C(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















